molecular formula C13H15BrO B1291080 4-Bromophenyl cyclohexyl ketone CAS No. 3277-79-0

4-Bromophenyl cyclohexyl ketone

Cat. No.: B1291080
CAS No.: 3277-79-0
M. Wt: 267.16 g/mol
InChI Key: OSZVBPMTWSMMRS-UHFFFAOYSA-N
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Description

4-Bromophenyl cyclohexyl ketone is an organic compound with the molecular formula C13H15BrO It is characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclohexyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl cyclohexyl ketone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of bromobenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl cyclohexyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed:

    Oxidation: Formation of 4-bromobenzoic acid or 4-bromocyclohexanone.

    Reduction: Formation of 4-bromophenyl cyclohexanol.

    Substitution: Formation of various substituted phenyl cyclohexyl ketones.

Scientific Research Applications

4-Bromophenyl cyclohexyl ketone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromophenyl cyclohexyl ketone involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4-Chlorophenyl cyclohexyl ketone
  • 4-Fluorophenyl cyclohexyl ketone
  • 4-Iodophenyl cyclohexyl ketone

Comparison: 4-Bromophenyl cyclohexyl ketone is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(4-bromophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZVBPMTWSMMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640565
Record name (4-Bromophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3277-79-0
Record name (4-Bromophenyl)cyclohexylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3277-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromophenyl)(cyclohexyl)methanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of (4-bromophenyl)(cyclohexyl)methanol (3.45 g, 12.82 mmol) in DCM (100 ml) was added manganese dioxide (11.14 g, 128 mmol) at room temperature. The reaction mixture was stirred overnight at room temperature. The reaction mixture was diluted with ethyl acetate and the organic phase was washed with aqueous NaHCO3 solution and brine. The organic phase was dried over Na2SO4, filtered and concentrated in vacuo to obtain the title compound as slightly orange solid.
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.14 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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